

Application of Fluorescent Ligands in Histamine H1 Receptor Binding Studies

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Compound of Interest

Compound Name: Histamine receptors inhibitor 1

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Introduction

The histamine H1 receptor (H1R), a class A G protein-coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses.[1] Consequently, it is a primary target for antihistamine drugs. The study of ligand-receptor interactions at the H1R is crucial for the development of new and improved therapeutics. Fluorescent ligands have emerged as powerful tools for investigating various aspects of H1R pharmacology, including binding affinity, kinetics, receptor localization, and signaling in living cells.[1][2] This document provides detailed application notes and protocols for the use of fluorescent ligands in H1R binding studies.

Core Principles

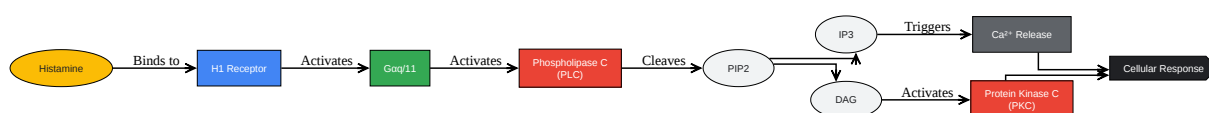
Fluorescent ligands are typically composed of a known H1R antagonist (pharmacophore), a flexible linker, and a fluorophore (e.g., BODIPY 630/650).[3][4] The pharmacophore directs the ligand to the H1R binding pocket, while the fluorophore allows for detection and quantification. Several techniques can be employed to study the interaction of these ligands with the H1R, including Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), Fluorescence Correlation Spectroscopy (FCS), and confocal microscopy.[2][5][6]

Featured Fluorescent Ligands

A number of fluorescent ligands have been developed for the H1R, often based on the scaffolds of established antagonists like mepyramine and VUF13816.[4] The choice of pharmacophore, linker, and fluorophore can significantly impact the ligand's binding affinity and kinetic properties.[3]

Signaling Pathway of the Histamine H1 Receptor

The H1 receptor predominantly couples to Gαq/11 proteins. Upon activation by an agonist like histamine, it initiates the inositol-phospholipid signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in various cellular responses.[1][7]



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Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the binding affinities and kinetic parameters of various fluorescent ligands for the H1 receptor, as determined by different experimental techniques.

Table 1: Equilibrium Dissociation Constants (K_d) and Inhibition Constants (K_i) of Fluorescent Ligands for H1R.

Fluorescent Ligand	Orthostere	Linker	Fluorophore	Assay Method	Cell Line	pKi / Ki	pKD / KD	Reference
10	Mepyramine	Ala-Ala-Ala	BODIPY 630/650	Radioligand and Competition	CHO-H1R	8.24 ± 0.05 / 5.75 nM	-	[4]
11	Mepyramine	Gly-Gly-Gly	BODIPY 630/650	Radioligand and Competition	CHO-H1R	8.26 ± 0.04 / 5.50 nM	-	[4]
12	Mepyramine	β-Ala-β-Ala-β-Ala	BODIPY 630/650	Radioligand and Competition	CHO-H1R	8.21 ± 0.06 / 6.17 nM	-	[4]
23	VUF13816	Ala-Ala-Ala	BODIPY 630/650	Radioligand and Competition	CHO-H1R	9.00 ± 0.04 / 1.00 nM	-	[4]
24	VUF13816	Gly-Gly-Gly	BODIPY 630/650	Radioligand and Competition	CHO-H1R	8.91 ± 0.05 / 1.23 nM	-	[4]
25	VUF13816	β-Ala-β-Ala-β-Ala	BODIPY 630/650	Radioligand and Competition	CHO-H1R	8.96 ± 0.05 / 1.10 nM	-	[4]
31a	Doxepin analog	Val-Ser-Asn	BODIPY 630/650	NanoBRET Saturation	HEK293T-Nluc-H1R	-	8.96 ± 0.07 / 1.1 nM	[3]
mepyramine-	Mepyramine	Not specific	BODIPY	Functional	CHO-H1R	-	Apparent Kd	[7]

BODIPY 630/650 Assay ~1 μ M
Y630-650 (Ca²⁺)

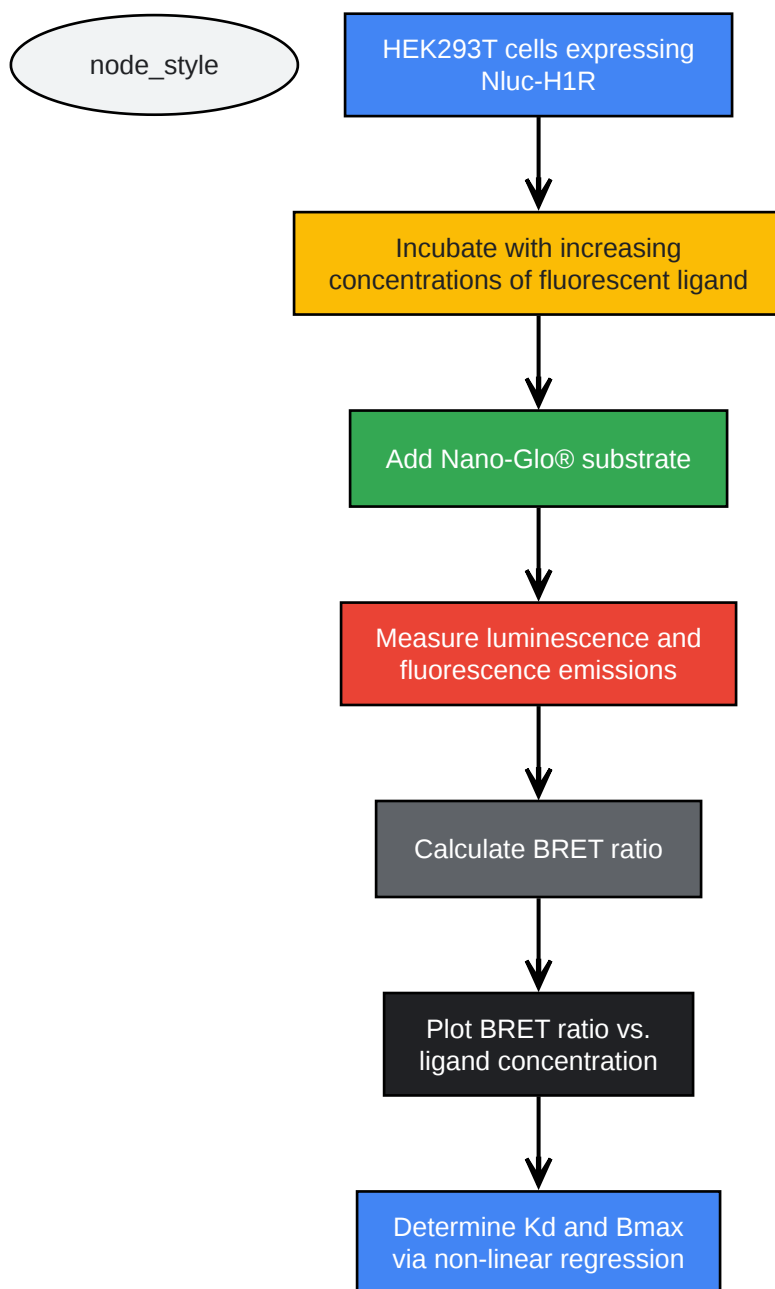
Table 2: Kinetic Parameters (k_{on} and k_{off}) of Fluorescent Ligands for H1R.

Fluorescent Ligand	Orthostere	Assay Method	Cell Line	k_{on} ($M^{-1}min^{-1}$)	k_{off} (min^{-1})	Residence Time ($1/k_{off}$) (min)	Reference
10	Mepyramine	NanoBRET	HEK293 T-Nluc-H1R	1.1×10^8	0.11	9.1	[8]
23	VUF13816	NanoBRET	HEK293 T-Nluc-H1R	1.8×10^8	0.013	77	[8]

Experimental Protocols

NanoBRET Saturation Binding Assay

This protocol is used to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}) of a fluorescent ligand.[2][3]



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Caption: NanoBRET Saturation Binding Workflow.

Materials:

- HEK293T cells transiently or stably expressing N-terminally NanoLuc-tagged H1R (Nluc-H1R).[2]
- Fluorescent ligand of interest.

- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- Nano-Glo® substrate (Promega).
- White, opaque 96-well microplates.
- Plate reader capable of measuring luminescence and fluorescence simultaneously or sequentially.

Procedure:

- Seed Nluc-H1R expressing HEK293T cells in white, opaque 96-well plates and allow them to attach overnight.
- Prepare serial dilutions of the fluorescent ligand in assay buffer.
- Remove the culture medium from the cells and wash once with assay buffer.
- Add the fluorescent ligand dilutions to the wells. For determination of non-specific binding, add a high concentration (e.g., 10 μ M) of a known unlabeled H1R antagonist (e.g., mepyramine) to a set of wells.
- Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 2 hours).
- Add the Nano-Glo® substrate according to the manufacturer's instructions.
- Immediately measure the luminescence at the NanoLuc emission wavelength (e.g., 460 nm) and the fluorescence at the fluorophore's emission wavelength (e.g., >610 nm for BODIPY 630/650).
- Calculate the BRET ratio by dividing the fluorescence signal by the luminescence signal.
- Subtract the non-specific binding BRET ratio from the total binding BRET ratio to obtain the specific binding.
- Plot the specific binding BRET ratio against the fluorescent ligand concentration and fit the data to a one-site binding model using non-linear regression to determine the K_d and B_{max} values.

NanoBRET Competition Binding Assay

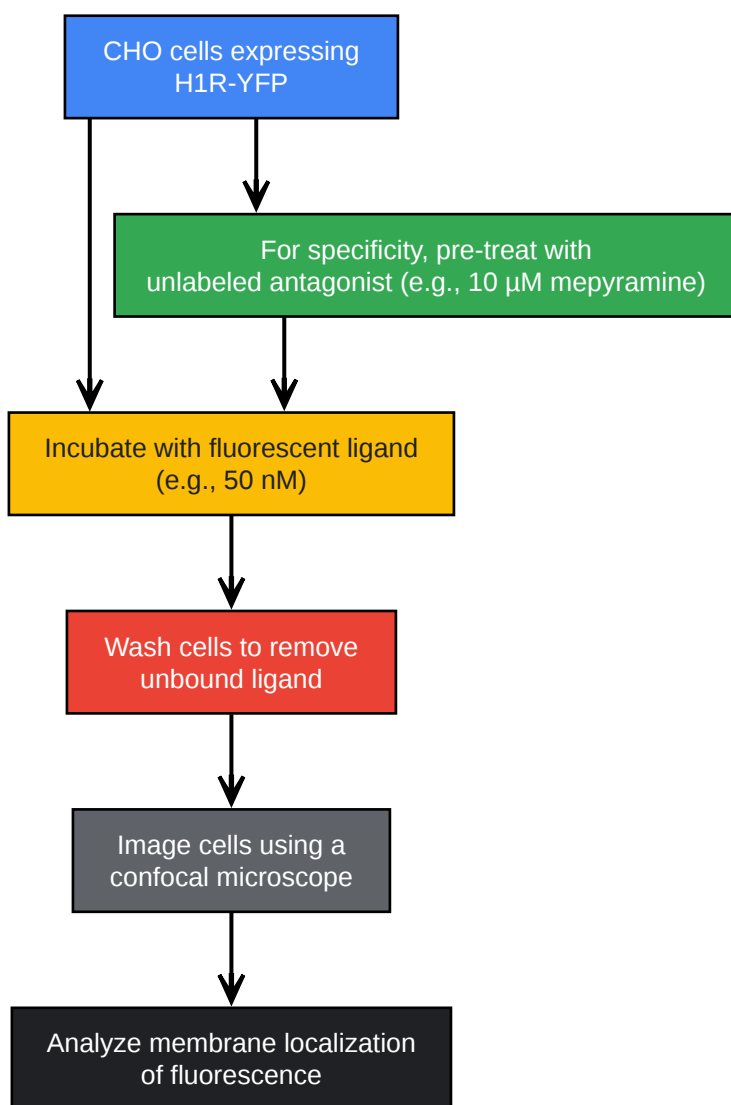
This protocol is used to determine the binding affinity (K_i) of unlabeled competing ligands by measuring their ability to displace a fluorescent ligand from the H1R.[3]

Procedure:

- Follow steps 1 and 3 of the NanoBRET Saturation Binding Assay protocol.
- Prepare serial dilutions of the unlabeled competing ligand in assay buffer.
- To each well, add a fixed concentration of the fluorescent ligand (typically at or below its K_d value) and the serial dilutions of the unlabeled competing ligand.
- Incubate the plate at 37°C to reach equilibrium.
- Follow steps 6-8 of the NanoBRET Saturation Binding Assay protocol.
- Plot the BRET ratio against the logarithm of the competing ligand concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [F]/K_d)$, where $[F]$ is the concentration of the fluorescent ligand and K_d is its equilibrium dissociation constant.

Confocal Microscopy for Receptor Visualization

This protocol allows for the visualization of fluorescent ligand binding to the H1R on the surface of living cells.[2][5]



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Caption: Confocal Microscopy Workflow for H1R Visualization.

Materials:

- CHO or HEK293 cells expressing H1R, optionally tagged with a fluorescent protein like YFP (H1R-YFP) for co-localization studies.[2]
- Fluorescent ligand.
- Unlabeled H1R antagonist (e.g., mepyramine) for competition studies.
- Cell culture medium.

- Glass-bottom dishes or chamber slides suitable for microscopy.
- Confocal laser scanning microscope.

Procedure:

- Seed the H1R-expressing cells onto glass-bottom dishes and allow them to adhere.
- On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
- To determine specific binding, pre-incubate a set of cells with a high concentration of an unlabeled antagonist (e.g., 10 μ M mepyramine) for 30 minutes at 37°C.[2]
- Add the fluorescent ligand (e.g., 10-50 nM) to the cells and incubate for a desired period (e.g., 30 minutes) at 37°C.[2][3]
- Gently wash the cells with pre-warmed medium to remove unbound fluorescent ligand.
- Acquire images using a confocal microscope with appropriate laser excitation and emission filter settings for the fluorophore (and YFP if applicable).
- Observe the localization of the fluorescence signal. Specific binding to the H1R should result in a clear membrane-bound signal that is significantly reduced in the cells pre-treated with the unlabeled antagonist.[2]

Conclusion

Fluorescent ligands are invaluable tools for the detailed pharmacological characterization of the histamine H1 receptor. The protocols outlined in this document provide a framework for conducting robust and reproducible binding assays and imaging studies. The use of these techniques can provide critical insights into the molecular interactions governing ligand binding and can significantly aid in the discovery and development of novel antihistaminergic drugs.

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